8-(3-isopropoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
The compound “8-(3-isopropoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a small molecule inhibitor that has garnered significant interest in the scientific community1. It has a molecular formula of C19H21N5O3 and a molecular weight of 367.4091.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound from the available resources.Molecular Structure Analysis
The compound belongs to the class of imidazopurine-2,4-diones. The imidazopurine core is a fused ring system consisting of an imidazole ring and a purine ring. The compound has a 3-isopropoxyphenyl group at the 8-position and three methyl groups at the 1, 3, and 7 positions1.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound from the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. However, it’s known that it has a molecular weight of 367.4091.Safety And Hazards
The safety and hazards associated with this compound are not fully detailed in the available resources. However, it’s known that some imidazopurine-2,4-dione derivatives do not show anticholinergic properties, but after repeated administration, they can induce weak sedation and lipid metabolism disturbances without affecting serum glucose level2.
Future Directions
The compound and its derivatives have shown promise in the field of antidepressant therapy2. Further research is needed to fully understand its mechanism of action, safety profile, and potential therapeutic applications.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to the original sources or consult a chemistry professional.
properties
IUPAC Name |
2,4,7-trimethyl-6-(3-propan-2-yloxyphenyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-11(2)27-14-8-6-7-13(9-14)24-12(3)10-23-15-16(20-18(23)24)21(4)19(26)22(5)17(15)25/h6-11H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTFATQQAGBNKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC(=CC=C4)OC(C)C)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 42108699 |
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